molecular formula C7H4Cl2FNO B597791 2-Chloro-1-(3-chloro-5-fluoropyridin-2-YL)ethanone CAS No. 1374652-07-9

2-Chloro-1-(3-chloro-5-fluoropyridin-2-YL)ethanone

Cat. No.: B597791
CAS No.: 1374652-07-9
M. Wt: 208.013
InChI Key: WHBNPMSLVPKDKJ-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-chloro-5-fluoropyridin-2-yl)ethanone is a halogenated pyridinylethanone derivative characterized by a pyridine ring substituted with chlorine at the 3-position and fluorine at the 5-position, linked to a chlorinated ethanone moiety. The pyridine core distinguishes it from phenyl or tetrazole-based analogs, influencing its electronic properties and interaction with biological targets.

Properties

IUPAC Name

2-chloro-1-(3-chloro-5-fluoropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2FNO/c8-2-6(12)7-5(9)1-4(10)3-11-7/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBNPMSLVPKDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857410
Record name 2-Chloro-1-(3-chloro-5-fluoropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374652-07-9
Record name 2-Chloro-1-(3-chloro-5-fluoropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-chloro-5-fluoropyridin-2-yl)ethanone typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 2-chloro-5-fluoropyridine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis. The product is often purified through recrystallization or distillation to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-chloro-5-fluoropyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

2-Chloro-1-(3-chloro-5-fluoropyridin-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-chloro-5-fluoropyridin-2-yl)ethanone involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to form stable complexes with various biomolecules. These interactions can modulate biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

2-Chloro-1-(3-chloro-5-fluoro-2-hydroxyphenyl)ethanone

  • Structural Differences : Replaces the pyridine ring with a hydroxyphenyl group, introducing a hydroxyl (-OH) substituent.
  • Reduced aromatic nitrogen content may decrease electrophilicity at the ketone group, altering reactivity in nucleophilic substitution reactions .

2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone Derivatives (Compounds 15–21)

  • Structural Differences : Substitutes pyridine with a tetrazole ring, a nitrogen-rich heterocycle.
  • Impact on Properties: Tetrazole’s electron-deficient nature increases the electrophilicity of the adjacent ketone, accelerating reactions with nucleophiles like piperidine (e.g., forming 2-(piperidin-1-yl)ethanone derivatives) . Tetrazole derivatives exhibit distinct spectroscopic profiles (e.g., IR and NMR shifts) due to altered electron distribution .

2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone

  • Structural Differences : Features a fluorenyl aromatic system instead of pyridine.
  • Impact on Properties :
    • The extended conjugated system increases molecular weight and lipophilicity, likely reducing aqueous solubility compared to the pyridine analog.
    • Multiple chlorine atoms enhance stability against oxidation, making it suitable as an intermediate in antimalarial drug synthesis (e.g., Lumifantrine) .

Comparative Data Table

Property 2-Chloro-1-(3-chloro-5-fluoropyridin-2-yl)ethanone 2-Chloro-1-(3-chloro-5-fluoro-2-hydroxyphenyl)ethanone 2-Chloro-1-(1-aryl-tetrazol-5-yl)ethanone 2-Chloro-1-(fluoren-4-yl)ethanone
Core Structure Pyridine ring Hydroxyphenyl ring Tetrazole ring Fluorenyl ring
Key Substituents 3-Cl, 5-F, 2-Cl (ethanone) 3-Cl, 5-F, 2-OH Aryl group, 2-Cl (ethanone) 2,7-diCl, 4-Cl (ethanone)
Electrophilicity Moderate (pyridine’s electron-withdrawing effect) Lower (hydroxyl electron-donating effect) High (tetrazole electron deficiency) Moderate (fluorene conjugation)
Applications Pharmaceutical intermediate (inferred) Not specified Biologically active derivatives Antimalarial drug precursor
Synthetic Pathway Likely chloroacetylation of pyridine precursor Derived from monochloroacetic acid Chloroacetyl chloride + tetrazole Chloroacetylation of fluorene

Biological Activity

2-Chloro-1-(3-chloro-5-fluoropyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H4Cl2FNO. This compound is part of the pyridine family, which is recognized for its diverse applications in pharmaceuticals and agrochemicals. The presence of chlorine and fluorine atoms in its structure enhances its reactivity, making it a valuable intermediate in various chemical syntheses and a potential candidate for biological activity.

PropertyValue
Molecular FormulaC7H4Cl2FNO
Molecular Weight195.06 g/mol
CAS Number1374652-07-9
Functional GroupsFluoro, Ketone, Chlorine

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound's structure allows it to form stable complexes with various biomolecules, potentially modulating biological pathways. The exact mechanisms can vary based on the specific applications and derivatives formed from this compound.

Biological Activity Studies

Recent studies have explored the biological activity of this compound in various contexts:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit promising cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human leukemia and breast cancer cell lines, suggesting potential as anticancer agents .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in targeted cancer cells .
  • Pharmacological Applications : As an intermediate in drug synthesis, this compound serves as a building block for developing new pharmaceuticals aimed at treating various diseases, including cancer and bacterial infections .

Case Studies

Several case studies highlight the biological efficacy of compounds related to this compound:

  • Study on Antitumor Activity : A study reported that derivatives with electron-withdrawing groups demonstrated enhanced cytotoxicity compared to their counterparts. These compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Flow cytometry analyses revealed that certain derivatives induce apoptosis through caspase activation, indicating a mechanism that could be exploited for therapeutic purposes .

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